An In-depth Technical Guide to 4-Chloro-2-nitrophenol
An In-depth Technical Guide to 4-Chloro-2-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloro-2-nitrophenol (CAS No: 89-64-5), a key intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1][2][3][4]
Core Chemical and Physical Properties
4-Chloro-2-nitrophenol is an organic compound that appears as a yellow crystalline solid.[5][6] Its structure, featuring a phenolic hydroxyl group with both chloro and nitro substituents, makes it a reactive and versatile intermediate in organic synthesis.[1][3]
Quantitative Data Summary
The fundamental physicochemical properties of 4-Chloro-2-nitrophenol are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₃ | [1][3][5][7][8] |
| Molecular Weight | 173.55 g/mol | [1][3][5][8][9] |
| Appearance | Yellow crystalline powder/solid | [1][3][5][6][10] |
| Melting Point | 85-88 °C | [2][3][9][11] |
| Boiling Point | 242.5 °C at 760 mmHg | [3] |
| Density | 1.554 g/cm³ | [3] |
| Vapor Pressure | 0.00778 mmHg | [5][6] |
| Flash Point | 100.4 °C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like dioxane, ether, ethanol, and chloroform.[1][9][12] | |
| CAS Number | 89-64-5 | [1][7][9] |
Spectral Information
Detailed spectral data is crucial for the identification and characterization of 4-Chloro-2-nitrophenol. The following analytical techniques have been used, with data available in public repositories:
| Data Type | Repository/Source |
| ¹H NMR Spectra | PubChem[5] |
| ¹³C NMR Spectra | SpringerMaterials[5] |
| GC-MS | NIST Mass Spectrometry Data Center[5] |
| FTIR Spectra | PubChem[5] |
| FT-Raman Spectra | PubChem (Sigma-Aldrich)[5] |
Synthesis and Reactivity
4-Chloro-2-nitrophenol serves as a vital precursor for various substituted aminophenols used in dye and pharmaceutical manufacturing.[1][2]
Common Synthesis Pathways
The industrial synthesis of 4-Chloro-2-nitrophenol typically involves two primary routes:
-
Nitration of 4-Chlorophenol: This process involves the dissolution of 4-chlorophenol in a suitable solvent, followed by the addition of a nitrating agent (such as nitric and sulfuric acid) under controlled temperature conditions.[1]
-
Hydrolysis of Dichloronitrobenzene: 1,4-dichloro-2-nitrobenzene or 2,5-dichloronitrobenzene is hydrolyzed using an aqueous solution of sodium hydroxide under pressure and elevated temperatures (e.g., 120-145°C).[11][13][14]
The diagram below illustrates a generalized synthesis workflow.
Key Chemical Reactions
The presence of the nitro and chloro groups makes 4-Chloro-2-nitrophenol a versatile intermediate.[1] Key reactions include its reduction to produce 2-amino-4-chlorophenol, a crucial component in pharmaceuticals and dyes, and its further chlorination.[2]
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are protocols for the synthesis and analytical evaluation of 4-Chloro-2-nitrophenol.
Protocol: Synthesis via Hydrolysis of 1,4-Dichloro-2-nitrobenzene
This protocol is adapted from established laboratory procedures for preparing 4-chloro-2-nitrophenol.[11]
Materials:
-
1,4-dichloro-2-nitrobenzene (48 g, 0.25 mole)
-
Sodium hydroxide solution (86 g, 0.75 mole, 50% excess)
-
Water (600 ml)
-
Concentrated hydrochloric acid
-
Dilute salt solution
Equipment:
-
Autoclave with a stirrer
-
Filtration apparatus
-
Beakers
-
Oil bath
Procedure:
-
Reaction Setup: Place a mixture of 1,4-dichloro-2-nitrobenzene (48 g), sodium hydroxide solution (86 g), and water (600 ml) into an autoclave equipped with a stirrer.
-
Heating: Heat the mixture with continuous, rapid stirring for approximately 15 hours at an internal temperature of 145°C (oil bath at 186-190°C). The pressure should remain below 3 atmospheres.
-
Isolation of Sodium Salt: After cooling, the autoclave will contain a paste of red crystals, which is the sodium salt of 4-chloro-2-nitrophenol. Separate these crystals by filtration and wash them with a dilute salt solution.[11]
-
Dissolution: Dissolve the collected crystals in about 500 ml of boiling water.
-
Purification: Filter the hot solution to remove any undissolved materials.
-
Acidification: Strongly acidify the filtrate with concentrated hydrochloric acid.
-
Final Product Isolation: Cool the mixture thoroughly. The coarsely crystalline precipitate of 4-chloro-2-nitrophenol will form. Filter off the product, wash it with cold water, and dry it at room temperature.[11]
-
Secondary Recovery (Optional): The original alkaline filtrate can be acidified to yield a few more grams of a less pure product, which can be further purified by steam distillation.[11]
Expected Yield: Approximately 37 grams (85% of theoretical).[11]
Protocol: Adsorption from Aqueous Solution using Graphene
This protocol outlines a batch experiment to evaluate the removal of 4-Chloro-2-nitrophenol from water, as described in environmental science literature.[15]
Objective: To determine the adsorption capacity of graphene for 4-Chloro-2-nitrophenol as a function of contact time.
Materials:
-
4-Chloro-2-nitrophenol (4C2NP) stock solution
-
Graphene nanopowder
-
Deionized water
-
pH adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)
Procedure:
-
Preparation: Prepare a series of flasks each containing a fixed volume and initial concentration of 4C2NP solution (e.g., 10 mg/L).
-
Adsorbent Addition: Add a predetermined amount of graphene adsorbent to each flask.
-
pH Adjustment: Adjust the pH of the solutions to a desired level (e.g., pH 4.5).
-
Agitation: Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., 298 K).
-
Sampling: Withdraw samples at various time intervals (e.g., 5, 10, 20, 30, 60, 90 minutes).
-
Analysis: Separate the graphene from the solution (e.g., by centrifugation or filtration). Analyze the supernatant for the remaining concentration of 4C2NP using a suitable analytical method like UV-Vis spectrophotometry.
-
Data Interpretation: Plot the amount of 4C2NP adsorbed per unit mass of graphene versus contact time to determine the equilibrium time. The study found that adsorption increased rapidly in the first 10 minutes and reached equilibrium in about 60 minutes.[15]
Applications in Research and Drug Development
4-Chloro-2-nitrophenol is a significant building block in several industries.
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its reduction product, 2-amino-4-chlorophenol, is a key intermediate.[2]
-
Dye Industry: It is used extensively as an intermediate in the production of azo dyes and other pigments.[1][2][3]
-
Agrochemicals: The compound is utilized in the synthesis of certain pesticides and herbicides.[1][3]
-
Chemical Research: It is a model compound for studying the biodegradation of environmental pollutants and for developing new materials.[1][2]
Safety and Handling
Proper handling of 4-Chloro-2-nitrophenol is essential due to its hazardous nature.[3]
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Source: PubChem[5]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (e.g., chemical safety goggles).[12][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[16]
-
Engineering Controls: Ensure adequate ventilation. Emergency eyewash fountains and safety showers should be close to the workstation.[16]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations to minimize impact.[1]
References
- 1. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
- 2. 4-CHLORO-2-NITROPHENOL | 89-64-5 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. CAS 89-64-5: 4-Chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 4-Chloro-2-nitrophenol [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]
- 10. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]
- 11. prepchem.com [prepchem.com]
- 12. chembk.com [chembk.com]
- 13. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 14. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 15. pjoes.com [pjoes.com]
- 16. fishersci.com [fishersci.com]
